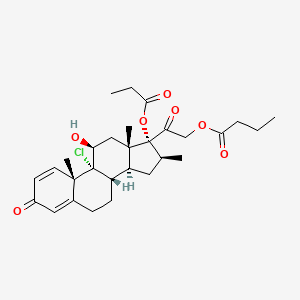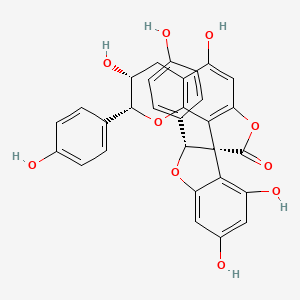
Apocynol A
描述
Apocynol A is a sesquiterpenoid compound, which is a type of terpenoid consisting of three isoprene units. It is derived from plants, particularly from the Dioscorea oppositifolia L. species. This compound has garnered attention due to its potential biological activities and applications in various scientific fields .
科学研究应用
Apocynol A has several scientific research applications, including:
Chemistry: Used as a model compound for studying sesquiterpenoid synthesis and reactions.
Biology: Investigated for its potential estrogenic activity and other biological effects.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
作用机制
Target of Action
Apocynol A is a sesquiterpenoid compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s structurally related compound, apocynin, is known to inhibit nadph oxidase activity, which is effective in preventing the production of superoxide in human agranulocytes or neutrophilic granulocytes
Biochemical Pathways
A study has shown that a nitrone derivative of apocynin, a compound related to this compound, was involved in the metabolism of ferulic acid, leading to the production of vanillin . This suggests that this compound might also influence certain biochemical pathways, but more research is needed to confirm this.
Pharmacokinetics
A study on a related compound, apocynin, showed that it had a short half-life (61 min) and low bioavailability (28%) when administered orally . A nitrone derivative of Apocynin showed improved pharmacokinetic behavior, with a longer half-life and higher bioavailability
Result of Action
A related compound, apocynin, has been shown to prevent the formation of free radicals, oxygen ions, and peroxides in the body . This suggests that this compound might have similar effects, but more research is needed to confirm this.
Action Environment
It’s known that the compound is a sesquiterpenoid, a class of compounds that are often sensitive to environmental conditions
生化分析
Biochemical Properties
Apocynol A plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for its metabolic processing . These interactions often involve hydroxylation reactions, which modify the compound’s structure and influence its biological activity. Additionally, this compound has been observed to inhibit certain oxidases, contributing to its potential antioxidant properties .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses . This modulation can lead to altered gene expression profiles, impacting processes such as cell proliferation, apoptosis, and immune responses. Furthermore, this compound has been shown to affect mitochondrial function, thereby influencing cellular energy metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, including enzymes and receptors, to exert its effects. One notable mechanism is the inhibition of NADPH oxidase, which reduces the production of reactive oxygen species (ROS) and mitigates oxidative stress . Additionally, this compound can activate certain signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to downstream effects on gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard storage conditions, but its activity can diminish over extended periods . Degradation products may form, potentially altering its biological activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound has been observed to exert beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These pathways include hydroxylation and conjugation reactions, which facilitate the compound’s biotransformation and elimination. The metabolic processing of this compound can influence its bioavailability and pharmacokinetics, impacting its overall efficacy and safety .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound can vary depending on the tissue type and the presence of specific transporters. These factors influence the compound’s bioactivity and therapeutic potential.
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which can affect its activity and function. It has been found to localize in mitochondria, where it can modulate mitochondrial function and energy metabolism . Additionally, this compound may be directed to specific cellular compartments through targeting signals or post-translational modifications, influencing its interactions with other biomolecules and its overall biological effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Apocynol A typically involves the extraction from natural sources, followed by purification processes. The specific synthetic routes and reaction conditions for this compound are not extensively documented in the literature. general methods for sesquiterpenoid synthesis often include steps such as cyclization, oxidation, and functional group modifications.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale extraction from plant sources, followed by chromatographic techniques to isolate and purify the compound. The use of biotechnological methods, such as microbial fermentation, could also be explored for more sustainable production.
化学反应分析
Types of Reactions: Apocynol A can undergo various chemical reactions, including:
Oxidation: This reaction can convert this compound into phenolic dimers and quinones.
Reduction: Reduction reactions can modify the functional groups present in this compound, potentially altering its biological activity.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, Co(salen)/SBA-15 catalyst, microwave irradiation.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products:
Oxidation: Phenolic dimers, quinones.
Reduction: Reduced forms of this compound with modified functional groups.
Substitution: Derivatives with new functional groups replacing the original ones.
相似化合物的比较
属性
IUPAC Name |
(4R)-4-[(E,3R)-3-hydroxybut-1-enyl]-3-(hydroxymethyl)-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c1-9(15)4-5-12-10(8-14)6-11(16)7-13(12,2)3/h4-6,9,12,14-15H,7-8H2,1-3H3/b5-4+/t9-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPUEQDFCJBNBF-DMKSKQPMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC1C(=CC(=O)CC1(C)C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H]1C(=CC(=O)CC1(C)C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





